(3,5-Bis(trifluoromethoxy)phenyl)methanol
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Overview
Description
(3,5-Bis(trifluoromethoxy)phenyl)methanol is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, with a methanol group at the para position
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively as organocatalysts in organic chemistry . They activate substrates and stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets through hydrogen bonding . This interaction can activate substrates and stabilize developing negative charges, facilitating various organic transformations .
Biochemical Pathways
Similar compounds have been used to promote organic transformations, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been used in a variety of environments, suggesting that they may be relatively stable and effective under a range of conditions .
Biochemical Analysis
Biochemical Properties
(3,5-Bis(trifluoromethoxy)phenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with carbonyl reductase, an enzyme involved in the reduction of carbonyl compounds . This interaction is crucial for the biocatalytic synthesis of optically active alcohols, which are important intermediates in pharmaceutical synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the bioreduction process in Candida tropicalis, a yeast species used in biocatalysis . This modulation can lead to changes in the yield and efficiency of biocatalytic reactions, highlighting its potential in industrial applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, its interaction with carbonyl reductase involves binding to the active site of the enzyme, thereby influencing its catalytic activity . This binding can lead to changes in gene expression, further affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzymatic activity or improving metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Understanding the dosage thresholds is crucial for its safe and effective application in research and development.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Its interaction with specific enzymes, such as carbonyl reductase, highlights its role in the reduction of carbonyl compounds and the synthesis of optically active alcohols.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, making it essential to understand its transport mechanisms for effective application in biochemical research.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethoxy)phenyl)methanol typically involves the trifluoromethylation of phenolic compounds. One common method includes the reaction of 3,5-dihydroxybenzyl alcohol with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
(3,5-Bis(trifluoromethoxy)phenyl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
(3,5-Bis(trifluoromethyl)phenyl)methanol: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
(3,5-Difluoromethoxyphenyl)methanol: Contains difluoromethoxy groups, leading to different chemical and physical properties.
(3,5-Dimethoxyphenyl)methanol: Lacks fluorine atoms, resulting in lower lipophilicity and different reactivity.
Uniqueness: (3,5-Bis(trifluoromethoxy)phenyl)methanol stands out due to its high lipophilicity and chemical stability, attributed to the presence of trifluoromethoxy groups. These properties make it a valuable compound in various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
[3,5-bis(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O3/c10-8(11,12)17-6-1-5(4-16)2-7(3-6)18-9(13,14)15/h1-3,16H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGQPWWIBDHPFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703897 |
Source
|
Record name | [3,5-Bis(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121586-22-8 |
Source
|
Record name | [3,5-Bis(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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